N-Nitrosoatrazine

Vue d'ensemble

Description

N-Nitrosoatrazine is a nitrosamine derivative of the widely used herbicide atrazine. Nitrosamines are a class of compounds known for their potential carcinogenic, mutagenic, and teratogenic properties. This compound is formed when atrazine, which contains secondary amine groups, reacts with nitrite under acidic conditions . This compound is of significant environmental concern due to its stability and persistence in soil and water, as well as its potential health risks.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-Nitrosoatrazine is synthesized through the nitrosation of atrazine. The reaction involves the interaction of atrazine with nitrite ions in an acidic medium. The general reaction can be represented as follows:

Atrazine+Nitrite→this compound+By-products

The reaction is typically carried out at a pH of 2-4, where nitrosation is most efficient . Acetic acid and fulvic acid can promote the formation of this compound in water at pH 4 to 7 .

Industrial Production Methods: Industrial production of this compound is not common due to its potential health risks. in laboratory settings, the compound can be prepared by mixing atrazine with a nitrite source (such as sodium nitrite) in an acidic solution. The reaction mixture is then stirred and maintained at the desired pH until the formation of this compound is complete .

Analyse Des Réactions Chimiques

Types of Reactions: N-Nitrosoatrazine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Nitrite Ions: Essential for the nitrosation reaction.

Acidic Medium: pH 2-4 is optimal for the formation of this compound.

Major Products Formed:

Atrazine: Formed through the hydrolysis of this compound under light.

Other By-products: Various degradation products depending on environmental conditions.

Applications De Recherche Scientifique

Analytical Methods for NNAT Detection

The detection and quantification of NNAT in various matrices (such as biological tissues and environmental samples) are crucial for understanding its behavior and effects. Several studies have developed and optimized analytical techniques:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This method has been employed to extract and analyze NNAT alongside atrazine and its metabolites. A study by Billings et al. (2023) demonstrated that LC-MS/MS could effectively quantify NNAT in rat tissues, achieving a recovery rate of 75.4% in spiked sand samples .

- High-Performance Liquid Chromatography (HPLC) : HPLC has been utilized for detecting NNAT in soil and water samples, with reporting limits comparable to those found in mass spectrometry methods .

- Gas Chromatography : Although less common for nitrosamines, gas chromatography has also been applied to analyze NNAT in specific contexts .

Toxicological Studies

Research on the toxicological effects of NNAT has primarily focused on its potential carcinogenicity and the mechanisms underlying its formation from atrazine:

- Carcinogenesis Tests : Studies involving animal models have investigated the carcinogenic potential of NNAT. In one study, female Swiss mice were treated with NNAT to assess tumor formation; however, no significant increases in tumors were reported across treatment groups .

- In Vivo Formation Studies : Research has indicated that atrazine can convert to NNAT under acidic conditions, particularly in the stomach, suggesting that dietary intake may lead to exposure .

- Placental Transfer Investigations : Studies have shown that atrazine and its metabolites can cross the placental barrier, raising concerns about fetal exposure to NNAT during pregnancy .

Environmental Impact Assessments

NNAT's formation and stability in environmental contexts are critical for assessing its ecological risks:

- Formation in Water : Research has demonstrated that NNAT can form in water systems where atrazine is present, particularly when combined with nitrogen fertilizers. The stability of NNAT in water is influenced by various factors including pH and temperature .

- Contamination Studies : Investigations have linked nitrate contamination in drinking water with increased levels of atrazine and potentially NNAT, highlighting the need for monitoring these compounds in agricultural regions .

Case Studies

Mécanisme D'action

The mechanism of action of N-Nitrosoatrazine involves its interaction with cellular macromolecules. Nitrosamines, including this compound, can undergo bioactivation to form reactive intermediates that bind irreversibly to DNA, proteins, and other cellular components. This binding can lead to mutations, disruptions in cellular processes, and ultimately carcinogenesis . The exact molecular targets and pathways involved in the bioactivation and carcinogenicity of this compound are still under investigation.

Comparaison Avec Des Composés Similaires

N-Nitrosoatrazine is compared with other nitrosamines and atrazine derivatives:

N-Nitrosodimethylamine (NDMA): Like this compound, NDMA is a potent carcinogen and is formed through similar nitrosation reactions.

N-Nitrosodiethylamine (NDEA): Another nitrosamine with similar carcinogenic properties.

Atrazine: The parent compound of this compound, widely used as a herbicide.

Uniqueness: this compound is unique due to its formation from atrazine, a commonly used herbicide. Its stability and persistence in the environment, along with its potential health risks, make it a compound of significant concern in environmental and toxicological studies .

Activité Biologique

N-Nitrosoatrazine (N-NA) is a nitrosamine derivative of the herbicide atrazine, which has garnered attention due to its potential carcinogenic properties and biological activity. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological activity, including its mechanisms of action, effects on DNA, and implications for health.

N-Nitroso compounds, including this compound, are known to act as potent carcinogens. They typically form reactive electrophilic species that can alkylate DNA, leading to mutations and potentially initiating carcinogenesis. The mechanism involves:

- Formation of Electrophilic Intermediates : this compound undergoes metabolic activation to form highly reactive intermediates that interact with DNA.

- DNA Alkylation : These intermediates can covalently bind to DNA, resulting in the formation of adducts and altered bases, which disrupt normal cellular processes and may lead to cancer .

In Vivo Studies

- Carcinogenic Potential : Studies indicate that this compound exhibits significant carcinogenic potential in animal models. For instance, a study demonstrated that it could induce chromosomal aberrations in mouse bone marrow .

- Half-Life and Recovery : Research involving Swiss CD1 mice showed that this compound has an unusually long half-life compared to other nitrosamines. This prolonged presence in biological systems raises concerns about its cumulative effects .

In Vitro Studies

- Genotoxic Effects : In vitro experiments have shown that this compound can cause chromosome breakage in mammalian cells, indicating its potential to induce genetic damage .

- Developmental Toxicity : A study on chicken embryos exposed to this compound revealed that 23% of the embryos exhibited malformations after treatment, suggesting developmental toxicity .

Summary of Key Findings

Case Study 1: Chromosomal Aberrations

In a controlled study, mice were treated with this compound, and subsequent analysis revealed significant increases in chromosomal aberrations compared to control groups. This highlights the compound's genotoxic potential.

Case Study 2: Developmental Abnormalities

Research conducted on chicken embryos exposed to varying concentrations of this compound showed a direct correlation between exposure levels and the incidence of malformations, providing evidence for its teratogenic effects.

Propriétés

IUPAC Name |

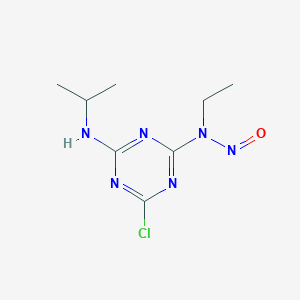

N-[4-chloro-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]-N-ethylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN6O/c1-4-15(14-16)8-12-6(9)11-7(13-8)10-5(2)3/h5H,4H2,1-3H3,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQSMQGITEZLGKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=NC(=NC(=N1)NC(C)C)Cl)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205078 | |

| Record name | N-Nitrosoatrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56525-09-8 | |

| Record name | N-Nitrosoatrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056525098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Nitrosoatrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-N2-ethyl-N4-(1-methylethyl)-N2-nitroso-1,3,5-Triazine-2,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-NITROSOATRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QW9SA24W6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.